5-Bromo-N-methyl-2-nitroaniline
Overview
Description
5-Bromo-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and a methylated aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-methyl-2-nitroaniline typically involves a multi-step process:
Nitration: The initial step involves the nitration of aniline to introduce the nitro group. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom.
Methylation: Finally, the brominated nitroaniline is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 5-Bromo-N-methyl-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-methyl-2-nitroaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can influence enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
5-Bromo-2-nitroaniline: Lacks the methyl group, making it less hydrophobic.
5-Methyl-2-nitroaniline: Lacks the bromine atom, affecting its reactivity and interaction with other molecules.
4-Bromo-2-nitroaniline: Positional isomer with different reactivity due to the position of the bromine atom
Uniqueness: 5-Bromo-N-methyl-2-nitroaniline is unique due to the combination of its bromine, nitro, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
5-Bromo-N-methyl-2-nitroaniline (CAS No. 302800-13-1) is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₇BrN₂O₂ |
Molecular Weight | 231.05 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Purity | Varies by supplier |
The compound features a bromine atom and a nitro group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The nitro group can participate in redox reactions, while the bromine atom facilitates halogen bonding, influencing enzyme activity and other biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function.
- Redox Activity : The nitro group can undergo reduction to form amine derivatives, which may exhibit different biological activities.
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with potentially enhanced biological properties .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that similar nitroanilines possess antimicrobial properties, potentially making this compound useful in developing new antibiotics .
- Antitumor Properties : Some derivatives of nitroanilines have shown promise in inhibiting tumor growth in vitro. Further research is needed to explore the specific effects of this compound on cancer cell lines.
- Toxicity Profiles : While the compound has shown potential therapeutic benefits, it also poses risks. It is classified as harmful by inhalation and contact with skin, necessitating caution in handling .
Case Study 1: Antimicrobial Testing
A study published in Molecules explored the antimicrobial efficacy of various nitroanilines against Gram-positive bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Case Study 2: Antitumor Activity
In another study focusing on the cytotoxic effects of nitro-substituted anilines on murine melanoma B16 cells, it was found that certain derivatives could induce apoptosis in cancer cells while sparing normal cells . Although specific data on this compound was not provided, the structural similarities suggest potential for further investigation.
Properties
IUPAC Name |
5-bromo-N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGSRGPTYFWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442474 | |
Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302800-13-1 | |
Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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